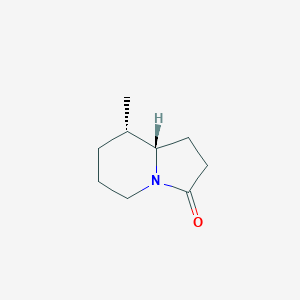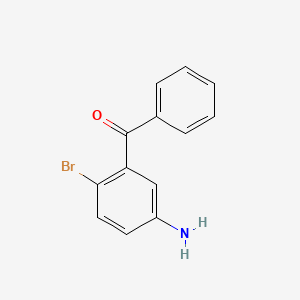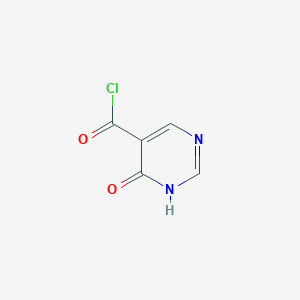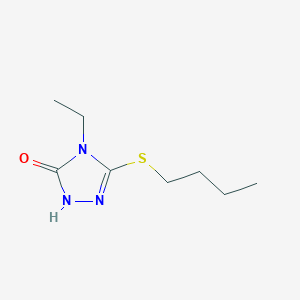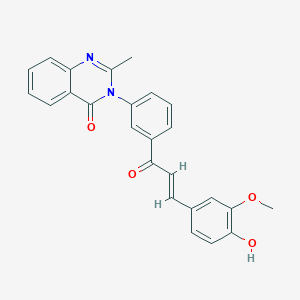
(E)-3-(3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Acryloyl Group: The acryloyl group can be introduced via a Knoevenagel condensation reaction between the quinazolinone derivative and an appropriate aldehyde in the presence of a base such as piperidine.
Attachment of the Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be attached through a Suzuki coupling reaction between the acryloyl-quinazolinone intermediate and a boronic acid derivative of the hydroxy-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of a quinazolinone derivative with an alkyl group.
Substitution: Formation of quinazolinone derivatives with various functional groups.
Scientific Research Applications
(E)-3-(3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-cancer effects may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(3-(4-Hydroxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activities.
(E)-3-(3-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one:
Uniqueness
(E)-3-(3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C25H20N2O4 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C25H20N2O4/c1-16-26-21-9-4-3-8-20(21)25(30)27(16)19-7-5-6-18(15-19)22(28)12-10-17-11-13-23(29)24(14-17)31-2/h3-15,29H,1-2H3/b12-10+ |
InChI Key |
NKGFWGHWBOTYNX-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(=O)/C=C/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(=O)C=CC4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)
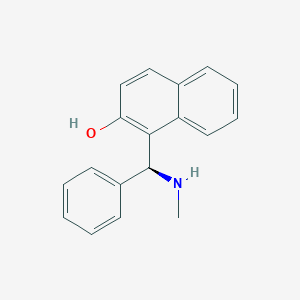

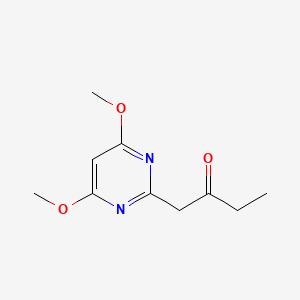
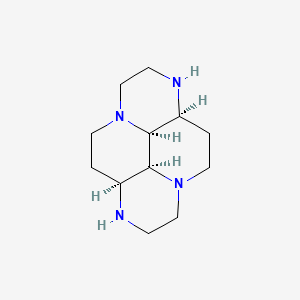
![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)



